molecular formula C18H12Cl2N2OS2 B2727072 3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one CAS No. 866048-97-7

3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B2727072
CAS No.: 866048-97-7
M. Wt: 407.33
InChI Key: VIMGAGWGFWKMRY-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 2-bromo-1-(2,4-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.

Properties

IUPAC Name

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS2/c19-12-6-7-13(14(20)8-12)15-9-25-18(21-15)22-16(23)10-24-17(22)11-4-2-1-3-5-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMGAGWGFWKMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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